molecular formula C13H12N2 B1307920 2-(Pyridin-2-YL)indoline CAS No. 595548-61-1

2-(Pyridin-2-YL)indoline

Cat. No. B1307920
CAS RN: 595548-61-1
M. Wt: 196.25 g/mol
InChI Key: PYVFHCIQEACZNT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)indoline, commonly known as 2-PI, is an organic compound that has gained significant attention in recent years. It has a molecular formula of C13H12N2 and a formula weight of 196.24778 . This compound has diverse chemical and biological properties, which make it suitable for a wide range of applications in various fields of research and industry.


Synthesis Analysis

The synthesis of 2-(Pyridin-2-YL)indoline involves a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides . This process provides a straightforward access to structurally diverse methylthio-substituted indolizine . Another approach involves copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Applications

2-(Pyridin-2-YL)indoline derivatives have shown promise in medicinal chemistry due to their biological activities. They have been found to possess antiviral properties, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus . Additionally, indole derivatives, which share a structural similarity with 2-(Pyridin-2-YL)indoline, have been reported to have anticancer activities. This makes them valuable for pharmaceutical research where they could be developed into novel therapeutic agents .

Material Science: Organic Fluorescent Molecules

In material science, certain indolizine derivatives, which are structurally related to 2-(Pyridin-2-YL)indoline, have excellent fluorescence properties. These properties allow them to be used as organic fluorescent molecules, which have applications in biological imaging and the development of new materials with specific light-emission properties .

Environmental Science: Anti-Fibrosis Activity

Research has indicated that pyrimidine derivatives, which can be synthesized from compounds like 2-(Pyridin-2-YL)indoline, show significant anti-fibrotic activities. This suggests potential environmental applications, such as developing treatments for fibrosis-related conditions in various ecosystems .

Analytical Chemistry: Directing Group in C–H Amination

2-(Pyridin-2-YL)indoline has been utilized as a directing group for C–H amination, a valuable reaction in analytical chemistry. This application is crucial for the synthesis of complex molecules and could lead to advancements in the development of analytical reagents and probes .

Biochemistry: Role in Enzyme Inhibition

Indole derivatives, closely related to 2-(Pyridin-2-YL)indoline, have been found to play a role in enzyme inhibition. This is particularly relevant in biochemistry for the development of new drugs that target specific enzymes related to diseases .

Pharmaceutical Research: Development of New Drug Scaffolds

The indoline structure is prevalent in many natural products and synthetic compounds with medicinal value. 2-(Pyridin-2-YL)indoline, with its indoline moiety, is being explored for its potential in the development of new drug scaffolds. This includes research into anti-tumor, anti-bacterial, and cardiovascular drugs .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(pyridin-2-yl)indoline, bind with high affinity to multiple receptors . This suggests that 2-(Pyridin-2-YL)indoline may interact with a variety of biological targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(Pyridin-2-YL)indoline may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities . Therefore, it can be inferred that 2-(Pyridin-2-YL)indoline may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that 2-(Pyridin-2-YL)indoline may have diverse molecular and cellular effects.

Action Environment

It is known that the synthesis of indole derivatives can be influenced by various factors . Therefore, it is possible that environmental factors could also influence the action of 2-(Pyridin-2-YL)indoline.

properties

IUPAC Name

2-pyridin-2-yl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-8,13,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVFHCIQEACZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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